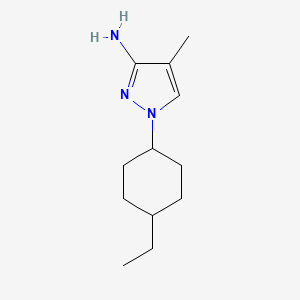
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, a pyrazole ring, and an amine group
Preparation Methods
The synthesis of 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism by which 1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
1-(4-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine can be compared with similar compounds such as:
Cyclohexylamines: These compounds share the cyclohexyl ring structure but differ in their substituents.
Pyrazoles: Compounds with the pyrazole ring structure but different side chains.
Substituted Cyclohexanes: These include various cyclohexane derivatives with different functional groups .
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-4-6-11(7-5-10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14) |
InChI Key |
MWGRPRXZDGSIMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)N2C=C(C(=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















